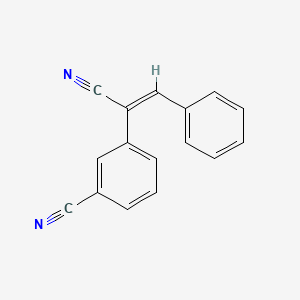
3-(1-cyano-2-phenylvinyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-cyano-2-phenylvinyl)benzonitrile, commonly known as stilbene, is a chemical compound that belongs to the stilbene family. It is a crystalline solid that is widely used in scientific research due to its unique properties. Stilbene has a wide range of applications in various fields such as material science, biology, and chemistry.
科学的研究の応用
Stilbene has a wide range of scientific research applications due to its unique properties. It is widely used in the field of material science as a fluorescent probe for the detection of various molecules. It is also used in the field of biology as a fluorescent probe for the detection of proteins and DNA. In the field of chemistry, stilbene is used as a starting material for the synthesis of various compounds.
作用機序
Stilbene works by absorbing light energy and undergoing a structural change. This structural change results in the emission of light at a longer wavelength than the absorbed light. This property of stilbene is used in various applications such as fluorescence microscopy and the detection of molecules.
Biochemical and Physiological Effects:
Stilbene has been found to have several biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties. It has also been found to have anti-cancer properties. Stilbene has been shown to inhibit the growth of cancer cells and induce apoptosis.
実験室実験の利点と制限
Stilbene has several advantages for lab experiments. It is a highly fluorescent compound that can be easily detected. It is also relatively stable and can be stored for long periods of time. However, stilbene has some limitations for lab experiments. It is sensitive to light and can degrade over time if not stored properly. It is also toxic and should be handled with care.
将来の方向性
There are several future directions for the use of stilbene in scientific research. One direction is the development of new synthesis methods for stilbene that are more efficient and cost-effective. Another direction is the development of new applications for stilbene in the field of material science, biology, and chemistry. Additionally, the use of stilbene in medical research for the treatment of various diseases is an area of future research.
合成法
Stilbene can be synthesized by several methods, including the Wittig reaction, the McMurry reaction, and the Suzuki reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to produce an alkene. The McMurry reaction involves the coupling of two carbonyl compounds in the presence of a reducing agent to produce an alkene. The Suzuki reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst to produce an alkene. The most commonly used method for the synthesis of stilbene is the Wittig reaction.
特性
IUPAC Name |
3-[(E)-1-cyano-2-phenylethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2/c17-11-14-7-4-8-15(10-14)16(12-18)9-13-5-2-1-3-6-13/h1-10H/b16-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMSLUXOMSSBHA-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-ethyl-7-(2-methoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5161352.png)
![N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B5161360.png)

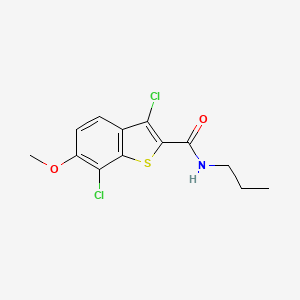
![3-benzyl-5-[(5-iodo-2-furyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161377.png)
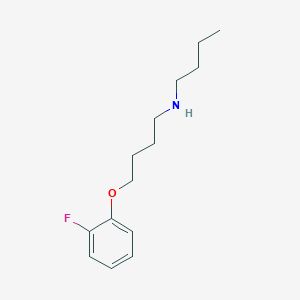
![N-(3,4-difluorophenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5161396.png)
![3-[(4-chlorophenyl)amino]-3-(4-ethoxyphenyl)-1-phenyl-1-propanone](/img/structure/B5161399.png)
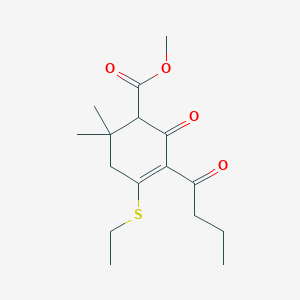
![11-(2-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5161425.png)
![4-methyl-1-[(5-methyl-3-thienyl)carbonyl]piperidine](/img/structure/B5161431.png)
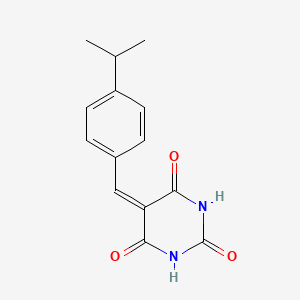

![N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5161455.png)
